Enantioselective PAF Receptor Binding: (S)-2f Exhibits 30-Fold Higher Affinity Than (R)-2f
In a direct head-to-head binding experiment using the trisubstituted piperazine derivative 2f, the (S)-(-)-enantiomer of 2-methoxymethylpiperazine displayed thirty times greater affinity for the platelet-activating factor (PAF) receptor than the (R)-(+)-enantiomer [1]. This stereochemical dependence was confirmed by synthesizing both enantiomers from carbobenzoxy-O-benzyl-L- and D-serine precursors, ruling out synthetic artifact contributions.
| Evidence Dimension | PAF receptor binding affinity (fold difference between enantiomers) |
|---|---|
| Target Compound Data | (S)-(-)-2f: 30× greater affinity |
| Comparator Or Baseline | (R)-(+)-2f: 1× (baseline) |
| Quantified Difference | 30-fold difference in receptor binding affinity |
| Conditions | PAF receptor binding assay; enantiomers synthesized from carbobenzoxy-O-benzyl-L- and D-serine |
Why This Matters
Procurement of the correct enantiomer is essential for PAF-targeted research; using the racemate or wrong enantiomer would introduce a 30-fold loss in target engagement that compromises assay sensitivity and lead optimization campaigns.
- [1] Fukushi H, Mabuchi H, Terashita Z, Nishikawa K, Sugihara H. Synthesis and platelet-activating factor (PAF)-antagonistic activities of trisubstituted piperazine derivatives. Chem Pharm Bull (Tokyo). 1994 Mar;42(3):551-9. doi:10.1248/cpb.42.551. View Source
